molecular formula C18H20Cl3N3O3S B2713947 2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216424-57-5

2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2713947
M. Wt: 464.79
InChI Key: MHNKKMQFMRQJJY-UHFFFAOYSA-N
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Description

The compound “2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . These derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .


Synthesis Analysis

The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . Further details about the specific reactions are not provided in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to "2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" involves complex chemical reactions aimed at creating substances with potential biological activities. For example, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents uses citrazinic acid as a starting material. These compounds have shown antimicrobial activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Another approach involves the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, showcasing the versatility of these compounds in generating biologically active molecules (Talupur et al., 2021).

Potential Anticancer Applications

Compounds with a similar structure have been investigated for their potential anticancer properties. For instance, the effects of pyridooxazines and pyridothiazines on the proliferation and mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia were determined, highlighting the potential of these compounds in cancer research (Temple et al., 1983). The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems also contributes to the exploration of new anticancer agents (Bakhite et al., 2005).

Antimicrobial Applications

The antimicrobial activities of these compounds have been a significant area of research. For example, the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety and their evaluation as antimicrobial agents indicate that some of these compounds exhibit promising activities, offering potential in developing new antimicrobial treatments (Gouda et al., 2010).

Future Directions

The future directions for this compound could involve further studies to establish its prospects as a potential anti-inflammatory agent . This could include more detailed molecular docking studies with COX-2 and other related enzymes, as well as in vitro and in vivo testing to evaluate its efficacy and safety.

properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3S.ClH/c1-2-23-6-5-11-14(8-23)27-18(16(11)17(21)25)22-15(24)9-26-13-4-3-10(19)7-12(13)20;/h3-4,7H,2,5-6,8-9H2,1H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNKKMQFMRQJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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